Diloxanide

Description

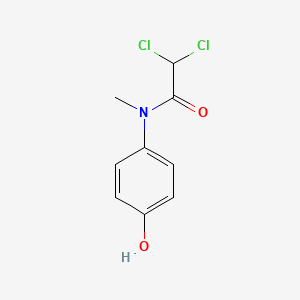

Structure

3D Structure

Properties

IUPAC Name |

2,2-dichloro-N-(4-hydroxyphenyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-12(9(14)8(10)11)6-2-4-7(13)5-3-6/h2-5,8,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZZSOOGQLOEOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)O)C(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022939 | |

| Record name | Diloxanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579-38-4 | |

| Record name | Diloxanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diloxanide [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diloxanide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08792 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diloxanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diloxanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DILOXANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89134SCM7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Structural Symbiosis: A Comparative Analysis of Diloxanide and Chloramphenicol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of the structural and functional similarities between the luminal amebicide, Diloxanide, and the broad-spectrum antibiotic, Chloramphenicol. While occupying distinct therapeutic niches, these molecules share a critical structural motif—the dichloroacetamide group—which is believed to underpin a commonality in their mechanism of action. This document will dissect their chemical structures, compare their physicochemical properties, and explore their mechanisms of action, with a focus on the prevailing hypothesis that this compound's amebicidal activity is linked to the inhibition of protein synthesis, a mechanism well-established for Chloramphenicol. Experimental protocols for structural elucidation and analysis are also detailed, providing a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction

This compound, primarily used in its ester prodrug form, this compound furoate, is the drug of choice for the treatment of asymptomatic intestinal amebiasis caused by Entamoeba histolytica. Chloramphenicol is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Despite their different therapeutic applications, a striking structural similarity exists between the active form of this compound and Chloramphenicol. The current understanding of this compound's mechanism of action is largely based on its structural similarity to Chloramphenicol, particularly the dichloroacetamide moiety.[1] This has led to the hypothesis that this compound may also exert its therapeutic effect by inhibiting protein synthesis in the target organism.[1][2][3] This guide aims to provide a thorough examination of this structural and functional relationship.

Comparative Structural Analysis

The core structural similarity between this compound and Chloramphenicol lies in the dichloroacetamide group . This functional group is present in both molecules and is crucial for the biological activity of Chloramphenicol.

This compound (active form): 2,2-dichloro-N-(4-hydroxyphenyl)-N-methylacetamide Chloramphenicol : 2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide[4]

While both molecules possess a substituted phenyl ring, the nature and position of these substituents differ significantly, which accounts for their distinct pharmacological profiles.

Below is a visual representation of their chemical structures.

Figure 1: Chemical Structures of this compound and Chloramphenicol.

Physicochemical Properties

A comparison of the physicochemical properties of this compound and Chloramphenicol reveals further insights into their similarities and differences.

| Property | This compound | Chloramphenicol |

| Molecular Formula | C₉H₉Cl₂NO₂[5] | C₁₁H₁₂Cl₂N₂O₅[4][6] |

| Molecular Weight | 234.08 g/mol [5] | 323.13 g/mol |

| LogP | 2.24[5] | 1.14 |

| Water Solubility | Low | 2.5 mg/mL at 25°C |

| Melting Point | 175 °C[7] | 149-153 °C |

Mechanism of Action: A Tale of Two Protein Synthesis Inhibitors?

Chloramphenicol: A Well-Defined Mechanism

Chloramphenicol's mechanism of action is well-elucidated. It is a bacteriostatic agent that inhibits protein synthesis by binding to the 50S subunit of the bacterial ribosome.[8][9] Specifically, it binds to the A2451 and A2452 residues of the 23S rRNA, preventing the formation of a peptide bond by inhibiting the peptidyl transferase activity.[9] This action halts the elongation of the polypeptide chain, thereby arresting bacterial growth.

Figure 2: Signaling Pathway of Chloramphenicol's Mechanism of Action.

This compound: An Inferred Mechanism

The precise mechanism of action for this compound is not as definitively established.[1][3] However, the prevailing hypothesis, driven by its structural similarity to Chloramphenicol, is that it also functions as a protein synthesis inhibitor.[1][2] It is believed to act on the trophozoites of E. histolytica in the intestinal lumen, disrupting their metabolic processes and leading to cell death.[2]

Figure 3: Proposed Mechanism of Action for this compound.

Experimental Protocols for Structural Elucidation

The structural characterization of molecules like this compound and Chloramphenicol relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for determining the structure of organic molecules in solution.[10]

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR: Provides information about the number of different types of protons and their chemical environments.

-

¹³C NMR: Provides information about the number of different types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, allowing for the complete assignment of the structure.

-

-

Data Analysis: The resulting spectra are analyzed to deduce the molecular structure by interpreting chemical shifts, coupling constants, and cross-peaks.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and molecular formula of a compound.

-

Objective: To determine the exact mass and elemental composition.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Technique: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is used to determine the molecular weight. High-resolution data can provide the elemental composition.

X-ray Crystallography

For crystalline solids, X-ray crystallography can provide the definitive three-dimensional structure.

-

Objective: To determine the precise spatial arrangement of atoms in the crystal lattice.

-

Sample Preparation: A single, high-quality crystal of the compound is required. This is often the most challenging step and may involve screening various crystallization conditions.

-

Instrumentation: A single-crystal X-ray diffractometer.

-

Data Collection: The crystal is mounted and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.

Figure 4: Experimental Workflow for Structural Elucidation.

Conclusion

The structural similarity between this compound and Chloramphenicol, centered on the dichloroacetamide moiety, provides a compelling basis for the hypothesis of a shared mechanism of action involving the inhibition of protein synthesis. While this is well-established for Chloramphenicol, further research is required to definitively elucidate the molecular targets and pathways of this compound in E. histolytica. A deeper understanding of this structure-activity relationship could pave the way for the design of novel anti-parasitic agents with improved efficacy and safety profiles. The experimental protocols outlined in this guide provide a framework for researchers to further investigate these and other related compounds.

References

- 1. This compound in amoebiasis management: Unravelling the mechanism of action and effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. mims.com [mims.com]

- 5. This compound | C9H9Cl2NO2 | CID 11367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chloramphenicol | C11H12Cl2N2O5 | CID 5959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:579-38-4 | Chemsrc [chemsrc.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Chloramphenicol - Wikipedia [en.wikipedia.org]

- 10. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

In Vitro Amoebicidal Activity of Diloxanide and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, remains a significant global health concern. While several drugs are available for treatment, the search for more effective and less toxic amoebicidal agents is ongoing. Diloxanide, a luminal amoebicide, has been a mainstay for the treatment of asymptomatic intestinal amoebiasis. This technical guide provides an in-depth overview of the in vitro amoebicidal activity of this compound and its derivatives, focusing on quantitative data, experimental protocols, and the underlying mechanisms of action.

Mechanism of Action of this compound

This compound is typically administered as its ester prodrug, this compound furoate, which is hydrolyzed in the gastrointestinal tract to release the active compound, this compound.[1] While the precise molecular target of this compound is not fully elucidated, its amoebicidal effect is believed to stem from the inhibition of protein synthesis in E. histolytica trophozoites.[2] This action is attributed to the structural similarity of this compound's dichloroacetamide group to that of chloramphenicol, a known inhibitor of bacterial protein synthesis.[2] By disrupting essential protein production, this compound ultimately leads to the death of the parasite.[1] It is important to note that this compound is a luminal agent, meaning its activity is confined to the intestinal lumen, and it is not effective against extraintestinal amoebic infections when used alone.[3]

In Vitro Amoebicidal Activity: Quantitative Data

The available scientific literature is notably sparse regarding specific quantitative in vitro efficacy data, such as the 50% inhibitory concentration (IC50), for this compound and its direct derivatives against Entamoeba histolytica. While its clinical efficacy in clearing luminal infections is well-documented, detailed in vitro studies with standardized metrics are limited.[4]

For comparative purposes, the following table summarizes the in vitro amoebicidal activity of other commonly used or experimental anti-amoebic compounds against E. histolytica.

| Compound | Strain | Assay Method | IC50 (µM) | Reference |

| Metronidazole | HM1:IMSS | NBT Reduction | 9.5 | [5] |

| Metronidazole | Clinical Isolates | NBT Reduction | 13.2 | [5] |

| Tinidazole | HM1:IMSS | NBT Reduction | 10.2 | [5] |

| Tinidazole | Clinical Isolates | NBT Reduction | 12.4 | [5] |

| Chloroquine | HM1:IMSS | NBT Reduction | 15.5 | [5] |

| Chloroquine | Clinical Isolates | NBT Reduction | 26.3 | [5] |

| Emetine | HM1:IMSS | NBT Reduction | 29.9 | [5] |

| Emetine | Clinical Isolates | NBT Reduction | 31.2 | [5] |

| Nitazoxanide | - | Subculture | 0.04 (IC50 in µg/mL) | [6] |

Note: The lack of standardized in vitro susceptibility data for this compound against E. histolytica represents a significant knowledge gap and an area for future research.

This compound Derivatives and Other Amoebicidal Compounds

The exploration of this compound derivatives for enhanced amoebicidal activity is not extensively reported in the literature. However, research into other chemical scaffolds has yielded compounds with potent in vitro activity against E. histolytica. For instance, studies on nitazoxanide analogs and hydrazone hybrids have identified molecules with significant amoebicidal effects, although these are not direct derivatives of this compound.[7] These investigations highlight the potential for discovering novel anti-amoebic agents through synthetic chemistry and structure-activity relationship studies.

Experimental Protocols

In Vitro Culture of Entamoeba histolytica Trophozoites

A fundamental requirement for in vitro amoebicidal testing is the axenic cultivation of E. histolytica trophozoites. The following is a generalized protocol based on standard laboratory practices.

a. Culture Medium:

-

TYI-S-33 medium is commonly used for the axenic cultivation of E. histolytica.

b. Culture Conditions:

-

Trophozoites are grown in borosilicate glass screw-cap tubes.

-

The tubes are filled with culture medium, leaving a minimal air bubble, and incubated at 37°C.

-

Subculturing is typically performed every 48-72 hours, depending on the growth rate of the amoebae.

c. Subculturing Procedure:

-

Chill the culture tubes in an ice-water bath for 10-15 minutes to detach the adherent trophozoites.

-

Invert the tubes several times to ensure a uniform suspension of amoebae.

-

Aseptically transfer an appropriate volume of the cell suspension to a fresh, pre-warmed culture tube containing new medium.

-

Incubate the new culture at 37°C.

In Vitro Amoebicidal Susceptibility Testing: Nitroblue Tetrazolium (NBT) Reduction Assay

The NBT reduction assay is a colorimetric method used to determine the viability of E. histolytica trophozoites after exposure to a drug. Viable amoebae reduce the yellow NBT dye to a blue formazan product, which can be quantified spectrophotometrically.

a. Preparation of Trophozoites:

-

Harvest trophozoites from a 48-72 hour culture by chilling the culture tubes.

-

Centrifuge the cell suspension to pellet the amoebae.

-

Wash the pellet with pre-warmed, incomplete culture medium.

-

Resuspend the trophozoites in fresh medium and determine the cell concentration using a hemocytometer. Adjust the concentration to the desired level (e.g., 1 x 10^5 trophozoites/mL).

b. Assay Procedure:

-

In a 96-well microtiter plate, add the test compound in serial dilutions to the appropriate wells. Include a drug-free control (negative control) and a positive control (e.g., metronidazole).

-

Add the prepared trophozoite suspension to each well.

-

Incubate the plate at 37°C for the desired time period (e.g., 48 or 72 hours).

-

Following incubation, add the NBT solution to each well and incubate for a further 2-3 hours at 37°C.

-

Stop the reaction by adding a stopping agent (e.g., DMSO or HCl).

-

Read the absorbance of each well using a microplate reader at a specific wavelength (e.g., 570 nm).

c. Data Analysis:

-

The percentage of inhibition is calculated for each drug concentration relative to the drug-free control.

-

The IC50 value (the concentration of the drug that inhibits 50% of the amoebic growth) is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound remains a valuable drug for the treatment of asymptomatic amoebiasis, with a proposed mechanism of action involving the inhibition of protein synthesis. However, this technical guide highlights a critical need for more comprehensive in vitro studies to quantify the amoebicidal activity of this compound and its derivatives against E. histolytica. The generation of standardized IC50 data would be invaluable for drug discovery efforts and for understanding potential mechanisms of resistance. Future research should focus on:

-

Quantitative in vitro susceptibility testing of this compound and this compound furoate against reference and clinical strains of E. histolytica.

-

The synthesis and evaluation of novel this compound derivatives with the aim of improving potency and expanding the spectrum of activity.

-

Elucidation of the precise molecular targets of this compound within E. histolytica to facilitate rational drug design.

By addressing these research gaps, the scientific community can build upon the established clinical utility of this compound to develop the next generation of more effective amoebicidal agents.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound in amoebiasis management: Unravelling the mechanism of action and effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. This compound furoate for treating asymptomatic Entamoeba histolytica cyst passers: 14 years' experience in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro effect of nitazoxanide against Entamoeba histolytica, Giardia intestinalis and Trichomonas vaginalis trophozoites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitazoxanide Analogs: Synthesis, In Vitro Giardicidal Activity, and Effects on Giardia lamblia Metabolic Gene Expression [mdpi.com]

Understanding the Luminal Amoebicidal Properties of Diloxanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diloxanide, typically administered as the prodrug this compound Furoate, is a cornerstone luminal amoebicide for the treatment of asymptomatic intestinal amebiasis caused by Entamoeba histolytica. Despite its long-standing clinical use and established efficacy in eradicating the cyst-passing stage of the parasite, its precise mechanism of action remains to be fully elucidated. This technical guide provides an in-depth overview of the current understanding of this compound's amoebicidal properties, focusing on its pharmacokinetics, hypothesized mechanism of action, and relevant experimental data. Detailed experimental protocols for the in vitro assessment of amoebicidal activity are also presented to facilitate further research and drug development in this area.

Introduction

Amebiasis, caused by the protozoan parasite Entamoeba histolytica, remains a significant public health concern in many parts of the world. The infection can manifest as asymptomatic luminal colonization, invasive amoebic colitis, or extraintestinal disease, most commonly as a liver abscess. Luminal amoebicides are a critical component of therapy, particularly for asymptomatic carriers, as they target the trophozoites and cysts within the intestinal lumen, thereby preventing transmission and the development of invasive disease.[1]

This compound furoate is a dichloroacetamide derivative that has been a primary agent for the treatment of asymptomatic amebiasis for decades.[2] It is highly effective in clearing the luminal forms of the parasite, including both trophozoites and, crucially, the transmissible cyst stage.[2][3] This guide will delve into the technical aspects of its luminal amoebicidal activity.

Pharmacokinetics and Metabolism

This compound furoate is administered orally and acts as a prodrug. In the gastrointestinal tract, it is hydrolyzed by bacterial and gut esterases into its active form, this compound, and furoic acid.[4][5] This slow hydrolysis ensures a high concentration of the active drug within the intestinal lumen, which is crucial for its therapeutic effect.[6]

While a significant portion of the active this compound remains in the gut to exert its amoebicidal action, approximately 90% of the parent compound is absorbed.[3][6] The absorbed this compound is then extensively metabolized in the liver via glucuronidation. These inactive glucuronide metabolites are rapidly excreted in the urine, with about 10% of the drug eliminated in the feces as this compound.[3][4]

Hypothesized Mechanism of Action: Protein Synthesis Inhibition

The exact molecular target and mechanism of action of this compound are not fully understood.[7][8] However, the prevailing hypothesis is that it inhibits protein synthesis in E. histolytica trophozoites.[3][7] This hypothesis is largely based on the structural similarity of this compound to chloramphenicol, a known inhibitor of bacterial protein synthesis.[8]

It is postulated that this compound may interfere with the ribosomal machinery of the parasite, thereby disrupting the elongation of polypeptide chains and leading to cell death.[7] By inhibiting protein synthesis, this compound effectively destroys the trophozoites, which are the precursors to the cyst stage.[3][6] This action prevents the formation of new cysts, which are responsible for the transmission of amebiasis.[8]

Hypothesized Mechanism of this compound Action.

Quantitative Data on Amoebicidal Efficacy

While specific in vitro IC50 values for this compound furoate against E. histolytica are not widely reported in the literature, its clinical and in vivo efficacy are well-documented.

| Parameter | Organism/Model | Drug | Value | Comments |

| Parasitological Cure Rate | Asymptomatic Human Carriers | This compound Furoate | 86% | Based on a 14-year study of 575 treatment courses.[9] |

| Parasite Clearance Rate | Human Infections | This compound Furoate | 81-96% | General reported clinical efficacy.[8] |

| ED50 | Weanling Rats | This compound Furoate | 77.9 mg/kg | Effective dose to cure 50% of the infected animals. |

For the purpose of comparison, the following table presents the IC50 values for other commonly used amoebicidal drugs against E. histolytica.

| Drug | IC50 (µM) - Clinical Isolates | IC50 (µM) - Reference Strain (HM1:IMSS) |

| Metronidazole | 13.2 | 9.5 |

| Tinidazole | 12.4 | 10.2 |

| Chloroquine | 26.3 | 15.5 |

| Emetine | 31.2 | 29.9 |

| Data sourced from a study on clinical isolates in India.[4][10] |

Experimental Protocols

The following sections detail the methodologies for the cultivation of E. histolytica and the assessment of its susceptibility to amoebicidal agents in vitro.

Cultivation of Entamoeba histolytica

The axenic cultivation of E. histolytica (e.g., strain HM-1:IMSS) is essential for direct drug susceptibility testing.

Materials:

-

TYI-S-33 medium

-

Entamoeba histolytica culture

-

Sterile culture tubes or flasks

-

Incubator at 37°C

Procedure:

-

Prepare TYI-S-33 medium according to standard protocols.

-

Inoculate the medium with E. histolytica trophozoites from an existing culture.

-

Incubate the culture tubes or flasks at a 30-45 degree angle at 37°C to allow for the formation of a monolayer of trophozoites.

-

Subculture the trophozoites every 48-72 hours by chilling the culture to detach the cells, followed by centrifugation and inoculation into fresh medium.

Workflow for E. histolytica Cultivation.

In Vitro Amoebicidal Susceptibility Testing (Nitroblue Tetrazolium - NBT Reduction Assay)

This colorimetric assay measures the metabolic activity of viable trophozoites.[11]

Materials:

-

96-well microtiter plates

-

E. histolytica trophozoites (harvested from a 24-hour culture)

-

TYI-S-33 medium

-

This compound furoate stock solution (dissolved in DMSO)

-

Nitroblue tetrazolium (NBT) solution

-

Microplate reader

Procedure:

-

Harvest E. histolytica trophozoites from culture and adjust the parasite count to 3 x 10^5 parasites/mL in fresh medium.[4]

-

Prepare serial dilutions of this compound furoate in the 96-well plate using TYI-S-33 medium. Include a drug-free control (with DMSO) and a blank (medium only).

-

Add 100 µL of the trophozoite suspension to each well (except the blank).

-

Incubate the plate under anaerobic conditions at 37°C for 48 hours.

-

After incubation, wash the cells with pre-warmed Hank's Balanced Salt Solution (HBSS).

-

Add the NBT solution to each well and incubate at 37°C.

-

Measure the optical density at a specific wavelength using a microplate reader. The reduction of NBT to formazan by viable cells results in a color change.

-

Calculate the IC50 value, which is the concentration of the drug that inhibits 50% of the metabolic activity of the trophozoites compared to the control.

NBT Reduction Assay Workflow.

Conclusion and Future Directions

This compound furoate remains a vital tool in the management of asymptomatic amebiasis due to its high efficacy in the intestinal lumen. While the hypothesis of protein synthesis inhibition is plausible, further research is needed to definitively identify its molecular target and elucidate the precise mechanism of action. The development of standardized in vitro susceptibility testing protocols and the determination of IC50 values for a range of clinical isolates would be invaluable for monitoring potential drug resistance and for the development of new luminal amoebicides. Further investigation into the structure-activity relationship of this compound could also pave the way for the design of more potent and targeted therapies for this widespread parasitic infection.[8]

References

- 1. Entamoeba histolytica: elevated nitroblue tetrazolium reduction activity in polymorphs during amoebic liver abscess - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound furoate | Johns Hopkins ABX Guide [hopkinsguides.com]

- 6. e-lactancia.org [e-lactancia.org]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. This compound in amoebiasis management: Unravelling the mechanism of action and effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound furoate for treating asymptomatic Entamoeba histolytica cyst passers: 14 years' experience in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rapid in vitro test for determination of anti-amoebic activity [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Chemical Characterization of Diloxanide Furoate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Diloxanide furoate is an effective luminal amebicide used in the treatment of asymptomatic intestinal amebiasis caused by Entamoeba histolytica.[1][2][3] It functions as a prodrug, which is hydrolyzed in the gastrointestinal tract to its active form, this compound.[1][4][5] This guide provides a comprehensive overview of a common laboratory-scale synthesis method for this compound furoate and the analytical techniques essential for its chemical characterization and quality control.

Table 1: Physicochemical Properties of this compound Furoate

| Property | Value | Reference |

| IUPAC Name | [4-[(2,2-dichloroacetyl)-methylamino]phenyl] furan-2-carboxylate | [1] |

| Molecular Formula | C₁₄H₁₁Cl₂NO₄ | [1][6] |

| Molecular Weight | 328.15 g/mol | [1][6] |

| CAS Number | 3736-81-0 | [1] |

| Appearance | White or almost white crystalline powder | [4] |

| Solubility | Sparingly soluble in water and ethanol; soluble in chloroform and methanol. | [7] |

| Melting Point | 114-116 °C | N/A |

Synthesis of this compound Furoate

The synthesis of this compound furoate is typically achieved through the esterification of this compound (2,2-dichloro-N-(4-hydroxyphenyl)-N-methylacetamide) with furoyl chloride.[8] This reaction involves the condensation of the hydroxyl group of this compound with the acyl chloride of furoyl chloride.

Synthesis Workflow

The overall process involves the preparation of the starting materials, the condensation reaction, and the subsequent purification of the final product.

Caption: Workflow for the synthesis of this compound furoate.

Experimental Protocol: Synthesis

-

Preparation : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous pyridine.

-

Reagent Addition : Cool the solution in an ice bath. Add furoyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction : After the addition is complete, allow the mixture to warm to room temperature and then heat at 60-70°C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : Once the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the crude product.

-

Isolation : Filter the precipitate, wash it thoroughly with water to remove pyridine hydrochloride, and then with a small amount of cold ethanol.

-

Purification : Recrystallize the crude product from ethanol to obtain pure this compound furoate as a white crystalline solid.

-

Drying : Dry the purified crystals under a vacuum at a temperature not exceeding 50°C.

Chemical Characterization

The identity and purity of the synthesized this compound furoate must be confirmed through various analytical methods.

Characterization Workflow

Caption: Analytical workflow for chemical characterization.

Spectroscopic and Spectrometric Analysis

NMR spectroscopy is used to elucidate the molecular structure. The sample is typically dissolved in a deuterated solvent like CDCl₃ or DMSO-d₆.

Table 2: ¹H and ¹³C NMR Spectral Data for this compound Furoate [9]

| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-CH₃ | 3.35 (s, 3H) | 37.5 |

| -CHCl₂ | 6.85 (s, 1H) | 65.8 |

| Furan C3-H | 6.65 (dd, 1H) | 112.9 |

| Furan C4-H | 7.35 (d, 1H) | 120.1 |

| Furan C5-H | 7.80 (d, 1H) | 148.5 |

| Aromatic C2/6-H | 7.25 (d, 2H) | 122.5 |

| Aromatic C3/5-H | 7.40 (d, 2H) | 130.0 |

| C=O (amide) | - | 164.2 |

| C=O (ester) | - | 156.5 |

| Furan C2 | - | 145.2 |

| Aromatic C1 | - | 149.5 |

| Aromatic C4 | - | 139.0 |

(s=singlet, d=doublet, dd=doublet of doublets. Assignments are typical and may vary slightly based on solvent and instrument.)

IR spectroscopy helps identify the functional groups present in the molecule. The spectrum is commonly obtained using the KBr pellet method.[7]

Table 3: Key IR Absorption Bands for this compound Furoate [9]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3100 | C-H stretch (aromatic & furan) |

| ~2950 | C-H stretch (aliphatic, -CH₃) |

| ~1730 | C=O stretch (ester) |

| ~1680 | C=O stretch (tertiary amide) |

| ~1500, ~1600 | C=C stretch (aromatic ring) |

| ~1290, ~1170 | C-O stretch (ester) |

| ~800-600 | C-Cl stretch |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Table 4: Mass Spectrometry Fragmentation Data [9]

| m/z Value | Proposed Fragment |

| 327/329 | [M]⁺ Molecular Ion |

| 244 | [M - C₄H₃O]⁺ |

| 122 | [HOC₆H₄N(CH₃)]⁺ |

| 95 | [C₄H₃OCO]⁺ (Furoyl cation) - Base Peak |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of the synthesized this compound furoate and for quantitative analysis.[7]

Table 5: Example RP-HPLC Method Parameters

| Parameter | Condition | Reference |

| Column | C18 (e.g., 250mm x 4.6mm, 5µm) | [7][10] |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.8-4.5) in ratios like 75:25 or 60:40 v/v | [7][10] |

| Flow Rate | 1.0 mL/min | [7][10] |

| Detection | UV at 254 nm or 277 nm | [7][11] |

| Injection Volume | 10-20 µL | [2][7] |

| Typical Retention Time | ~7.6 min | [10] |

Experimental Protocol: HPLC Analysis

-

Mobile Phase Preparation : Prepare the mobile phase as specified (e.g., Acetonitrile:20mM KH₂PO₄, 75:25 v/v, adjust pH to 3.8 with orthophosphoric acid). Filter through a 0.45µm filter and degas by sonication.[7]

-

Standard Solution : Accurately weigh and dissolve this compound furoate reference standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL). Prepare a series of working standards by serial dilution (e.g., 5-25 µg/mL).[7]

-

Sample Solution : Accurately weigh and dissolve the synthesized this compound furoate in the mobile phase to achieve a concentration within the linear range of the calibration curve.

-

Chromatographic Run : Set up the HPLC system with the parameters from Table 5. Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Analysis : Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration). Then, inject the sample solution.

-

Quantification : Determine the purity of the synthesized compound by comparing its peak area to the calibration curve and accounting for the sample weight and dilution factor. The purity is often expressed as a percentage assay.

Conclusion

This guide outlines a standard procedure for the synthesis of this compound furoate via esterification and details the essential analytical methods for its comprehensive characterization. The provided protocols for synthesis and analysis, including NMR, IR, MS, and HPLC, are fundamental for ensuring the identity, purity, and quality of the final compound for research and development purposes. Adherence to these methodologies allows for reproducible synthesis and reliable characterization of this compound furoate.

References

- 1. This compound furoate | C14H11Cl2NO4 | CID 19529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. This compound | C9H9Cl2NO2 | CID 11367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. This compound furoate | 3736-81-0 | FD63298 | Biosynth [biosynth.com]

- 7. ijcrt.org [ijcrt.org]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. saspublishers.com [saspublishers.com]

- 11. tandfonline.com [tandfonline.com]

A Comprehensive Technical Guide to the Solubility of Diloxanide Furoate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of diloxanide furoate, a luminal amebicide, in a range of common laboratory solvents. The information contained herein is intended to support research, formulation development, and analytical method development for this important antiprotozoal agent.

Quantitative Solubility Data

The solubility of this compound furoate varies significantly across different laboratory solvents, a critical consideration for the preparation of stock solutions, analytical standards, and formulations. The following tables summarize the available quantitative and qualitative solubility data.

Table 1: Quantitative Solubility of this compound Furoate

| Solvent | Solubility (mg/mL) | Molar Solubility (M)¹ | Method of Analysis | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 50[1] | ≥ 0.152 | Not specified | Saturation not reached. |

| Dimethyl Sulfoxide (DMSO) | 40[2][3] | 0.122 | Not specified | Sonication recommended. |

| Ethanol | 20[1] | 0.061 | Not specified | Ultrasonic assistance required. |

| Ethanol | 10[2][3] | 0.030 | Not specified | Sonication recommended. |

| Ethanol | ~10 (1 in 100)[4] | ~0.030 | Not specified | |

| Water | > 0.0492[5] | > 0.00015 | Not specified | At pH 7.4. |

| Water | < 0.1[2][3] | < 0.0003 | Not specified | Considered insoluble. |

¹Molar solubility calculated based on a molecular weight of 328.15 g/mol .

Table 2: Qualitative and Semi-Quantitative Solubility of this compound Furoate

| Solvent | Solubility Description | Approximate Concentration (mg/mL) | Source |

| Chloroform | Soluble (1 in 25) | ~40 | [4] |

| Methanol | Soluble | Not specified | [6] |

| Ether | Soluble (1 in 130) | ~7.7 | [4] |

| Water | Very slightly soluble | Not specified | [4] |

Experimental Protocols

Accurate determination of solubility is fundamental to pharmaceutical research. The following are detailed methodologies for key experimental techniques that can be employed to ascertain the solubility of this compound furoate.

Thermodynamic Solubility Determination via Shake-Flask Method with HPLC Quantification

This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

-

This compound furoate powder

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

0.2 µm syringe filters

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound furoate powder to a glass vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.2 µm syringe filter to remove any undissolved particles.

-

Sample Dilution: Accurately dilute the filtered solution with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Analyze the diluted sample using a validated HPLC method. A typical method for this compound furoate analysis is as follows:

-

Quantification: Determine the concentration of this compound furoate in the diluted sample by comparing its peak area to a standard calibration curve prepared with known concentrations of the drug.

-

Calculation: Calculate the original solubility in the solvent by accounting for the dilution factor.

Solubility Determination by UV-Vis Spectrophotometry

This method is suitable for rapid estimation of solubility, particularly when a validated HPLC method is not available.

Materials:

-

This compound furoate powder

-

Solvent of interest

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution: Follow steps 1-3 of the shake-flask method described in section 2.1.

-

Sample Dilution: Accurately dilute the filtered supernatant with the chosen solvent to an absorbance value within the linear range of the spectrophotometer (typically 0.2 - 1.0).

-

Spectrophotometric Measurement: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound furoate in the specific solvent. The λmax for this compound furoate in methanol has been reported to be around 259 nm.[9]

-

Quantification: Calculate the concentration of the diluted sample using a standard calibration curve prepared by measuring the absorbance of a series of known concentrations of this compound furoate in the same solvent.

-

Calculation: Determine the solubility by multiplying the concentration of the diluted sample by the dilution factor.

Visualizations

Prodrug Activation Pathway of this compound Furoate

This compound furoate is a prodrug that is hydrolyzed in the gastrointestinal tract to its active form, this compound, which then exerts its amoebicidal effect.

Caption: Prodrug activation of this compound furoate to its active metabolite, this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the thermodynamic solubility of a compound in the laboratory.

Caption: General workflow for the experimental determination of thermodynamic solubility.

References

- 1. Stability indicating methods for the determination of this compound furoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. This compound furoate | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound furoate | C14H11Cl2NO4 | CID 19529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijcrt.org [ijcrt.org]

- 7. ijpra.com [ijpra.com]

- 8. saspublishers.com [saspublishers.com]

- 9. Spectrophotometric assays of this compound furoate and tinidazole in combined dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Diloxanide Furoate: A Technical Guide for Identification

This technical guide provides an in-depth overview of the spectroscopic techniques used for the identification and analysis of Diloxanide Furoate. Designed for researchers, scientists, and drug development professionals, this document details the core spectroscopic methodologies—Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—offering comprehensive experimental protocols and a summary of key analytical data.

Introduction

This compound furoate, chemically known as 4-(N-methyl-2,2-dichloroacetamido)phenyl 2-furoate, is an effective luminal amebicide.[1][2] It is primarily used in the treatment of asymptomatic or mild intestinal amebiasis caused by Entamoeba histolytica.[1][2][3] Accurate identification and characterization of this active pharmaceutical ingredient (API) are crucial for quality control and regulatory compliance. Spectroscopic methods provide the necessary tools for unambiguous identification and purity assessment.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound Furoate is essential for its analysis.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₁Cl₂NO₄ | [4][5][6][7] |

| Molecular Weight | 328.15 g/mol | [6][7][8][9] |

| Appearance | White or almost white crystalline powder | [2] |

| Melting Point | 114-116 °C | [4] |

| Solubility | Very slightly soluble in water; soluble in alcohol (1 in 100), chloroform (1 in 25), and ether (1 in 130). | [1] |

Spectroscopic Identification Methods

The following sections detail the application of various spectroscopic techniques for the identification of this compound Furoate.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis and identification of this compound Furoate, based on the absorption of ultraviolet light by its chromophoric structures.

A standard protocol for the UV-Vis analysis of this compound Furoate involves the following steps:

-

Instrumentation : A calibrated double-beam UV-Vis spectrophotometer with 1 cm matched quartz cells is used.

-

Solvent Selection : Methanol, ethanol, or a mixture of N,N-dimethylformamide and water are common solvents.[10][11][12] The USP monograph specifies alcohol as the medium.[4]

-

Standard Preparation : A standard solution of this compound Furoate is prepared by accurately weighing the reference standard and dissolving it in the chosen solvent to a known concentration (e.g., 14 µg/mL in alcohol as per the USP monograph).[4]

-

Sample Preparation : The sample to be analyzed is similarly prepared to achieve a comparable concentration.

-

Spectral Acquisition : The UV spectrum is recorded over a suitable wavelength range (typically 200-400 nm), using the solvent as a blank.[13]

| Solvent | λmax (nm) | Molar Absorptivity (ε) or A(1%, 1cm) |

| Alcohol | 258 | - |

| Ethanol | 258 | A(1%, 1cm) = 705 |

| Aqueous Solution | 260, 262 | ε = 22970, A(1%, 1cm) = 700 or 224 |

| Methanol | 259, 312 | - |

| N,N-dimethylformamide (15% v/v) | 262 | E(1%, 1cm) = 57667 |

Data compiled from multiple sources.[1][4][10][11][12]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in the this compound Furoate molecule, providing a molecular fingerprint.

-

Sample Preparation : The sample is prepared as a potassium bromide (KBr) pellet.[1][11] This involves grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disc.

-

Instrumentation : A Fourier Transform Infrared (FT-IR) spectrophotometer is used for analysis.

-

Data Acquisition : The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

| Wavenumber (cm⁻¹) | Assignment |

| 1727 | C=O stretching (ester) |

| 1678 | C=O stretching (amide) |

| 1290 | C-O stretching (ester) |

| 1197 | C-O stretching (ester) |

| 1167 | - |

| 1093 | - |

Principal peaks as reported in the literature.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the this compound Furoate molecule, allowing for its complete structural elucidation.

-

Instrumentation : A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H NMR and 75, 100, or 125 MHz for ¹³C NMR) is used.[1]

-

Sample Preparation : The sample is dissolved in a deuterated solvent, such as deuterated methanol (CH₃OH-d₄).[1] Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.[1]

-

Data Acquisition : Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra. Advanced techniques like COSY and HETCOR can be employed for more detailed structural assignments.[1]

Detailed assignments for the observed resonance bands in both ¹H and ¹³C NMR spectra have been reported in the literature, often presented in tabular format alongside the spectra.[1] For brevity, this guide notes that such data is available and crucial for unequivocal identification.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound Furoate and to study its fragmentation pattern, which can be used for structural confirmation.

-

Instrumentation : A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.[1][14]

-

Sample Introduction : The sample, dissolved in a suitable solvent, is introduced into the mass spectrometer.

-

Data Acquisition : The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

| m/z Value | Interpretation |

| 328 | Molecular Ion [M]⁺ |

| 327 | [M-H]⁺ |

| 329 | Isotopic peak of the molecular ion |

| 244 | - |

| 122 | - |

| 95 | Base Peak |

| 67 | - |

| 39 | - |

Principal MS peaks as reported by Clarke and other sources.[1]

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and a proposed mass spectrometry fragmentation pathway for this compound Furoate.

Caption: Workflow for the spectroscopic identification of this compound Furoate.

Caption: Proposed mass fragmentation pathway of this compound Furoate.

Conclusion

The spectroscopic techniques of UV-Vis, IR, NMR, and Mass Spectrometry collectively provide a robust framework for the comprehensive identification and characterization of this compound Furoate. This guide has summarized the key quantitative data and provided standardized experimental protocols to assist researchers and analytical scientists in the accurate analysis of this important pharmaceutical compound. The application of these methods, as outlined, is fundamental to ensuring the quality, safety, and efficacy of this compound Furoate in pharmaceutical formulations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. e-lactancia.org [e-lactancia.org]

- 4. ftp.uspbpep.com [ftp.uspbpep.com]

- 5. This compound Furoate [doi.usp.org]

- 6. This compound furoate | 3736-81-0 | FD63298 | Biosynth [biosynth.com]

- 7. This compound furoate | C14H11Cl2NO4 | CID 19529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound furoate(3736-81-0) 1H NMR [m.chemicalbook.com]

- 9. This compound furoate | 3736-81-0 [chemicalbook.com]

- 10. ijpsonline.com [ijpsonline.com]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Spectrophotometric assays of this compound furoate and tinidazole in combined dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijcrt.org [ijcrt.org]

- 14. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Development of a Stability-Indicating Assay for Diloxanide Furoate

Introduction

These application notes provide a comprehensive protocol for the development and validation of a stability-indicating assay for Diloxanide furoate using reverse-phase high-performance liquid chromatography (RP-HPLC). This method is designed to separate and quantify this compound furoate in the presence of its degradation products, which may form under various stress conditions. Such an assay is crucial for ensuring the identity, purity, potency, and stability of the drug substance and its formulated products.

This compound furoate is an anti-protozoal agent used in the treatment of amoebiasis.[1] Its stability is a critical attribute that must be monitored throughout its shelf life. A stability-indicating method is a validated analytical procedure that can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[2]

This document outlines the necessary steps for forced degradation studies, the HPLC method parameters, and the validation of the method in accordance with the International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties of this compound Furoate

A preliminary assessment of the physicochemical properties of this compound furoate is essential before method development.

| Property | Observation |

| Appearance | White or almost white crystalline powder |

| Solubility | Sparingly soluble in water, soluble in methanol and ethanol, freely soluble in chloroform and acetonitrile. |

| UV λmax | The maximum absorbance in the UV spectrum is typically observed around 254 nm.[3] |

Experimental Protocols

Instrumentation and Chromatographic Conditions

The following HPLC instrumentation and parameters are recommended for the analysis of this compound furoate and its degradation products.

| Parameter | Specification |

| HPLC System | Waters HPLC with UV-Vis Detector or equivalent |

| Column | LC-20 AT C18 (250mm x 4.6 mm, 2.6 μm) or Hypersil BDS C-18 (25cm x 0.46cm) |

| Mobile Phase | Option 1: Buffer (pH 4.5) : Acetonitrile (40:60 v/v)[1][4] Option 2: Methanol : Water (80:20 v/v)[5] |

| Flow Rate | 1.0 mL/min[1][4][5] |

| Detection Wavelength | 254 nm or 258 nm or 277 nm[1][3][5] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Runtime | Approximately 10 minutes |

Note: The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

Preparation of Solutions

-

Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound furoate reference standard in a 100 mL volumetric flask with the mobile phase to obtain a concentration of 100 µg/mL.

-

Working Standard Solution: From the stock solution, prepare a working standard solution of 10 µg/mL by diluting with the mobile phase.[3]

Forced Degradation Studies

Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method. The drug substance is subjected to a series of stress conditions as outlined below.

Caption: Workflow for Forced Degradation Studies.

-

Acid Hydrolysis:

-

To 10 mL of a 2 mg/mL this compound furoate solution, add 10 mL of 1M HCl.[6]

-

Keep the mixture at room temperature for 3 hours.[6]

-

Neutralize the solution with an appropriate volume of NaOH solution.[6]

-

Dilute with the mobile phase to a final concentration of approximately 20 µg/mL for HPLC analysis.[6]

-

-

Alkaline Hydrolysis:

-

To 10 mL of a 2 mg/mL this compound furoate solution, add 10 mL of 0.1M NaOH.[6]

-

Keep the mixture at room temperature for 3 hours.[6]

-

Neutralize the solution with an appropriate volume of HCl solution.[6]

-

Dilute with the mobile phase to a final concentration of approximately 20 µg/mL for HPLC analysis.[6]

-

-

Oxidative Degradation:

-

Thermal Degradation:

-

Accurately weigh 50 mg of this compound furoate powder and place it in a round bottom flask.

-

Expose the sample to dry heat at 80°C for 8 hours.[3]

-

After cooling, dissolve the sample in the mobile phase and dilute to a final concentration of approximately 10 µg/mL for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose the this compound furoate powder to direct sunlight for 12 hours.[6]

-

After exposure, dissolve the sample in the mobile phase and dilute to a final concentration of approximately 20 µg/mL for HPLC analysis.

-

Degradation Pathway

The primary degradation pathway for this compound furoate, particularly under hydrolytic conditions, involves the cleavage of the ester linkage.

Caption: Degradation Pathway of this compound Furoate.

Under alkaline conditions, this compound furoate hydrolyzes to form 2-furoic acid and this compound.[7][8]

Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following validation parameters should be assessed:

Validation Workflow

Caption: Method Validation Workflow.

Validation Protocols

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the this compound furoate peak from the peaks of the degradation products generated during the forced degradation studies. The peak purity of the analyte should be assessed using a photodiode array (PDA) detector.

-

Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Prepare a series of at least five concentrations of this compound furoate working standards over a specified range (e.g., 7.5-22.5 µg/mL).[1][4]

-

Inject each concentration in triplicate.

-

Plot a calibration curve of the mean peak area against the concentration.

-

Determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The r² value should be ≥ 0.999.

-

-

Accuracy: The accuracy of the method is the closeness of the test results obtained by the method to the true value. It is determined by recovery studies.

-

Prepare samples of a known concentration (e.g., 100%) and spike them with the analyte at three different concentration levels (e.g., 80%, 100%, and 120%).

-

Analyze these samples in triplicate.

-

Calculate the percentage recovery. The recovery should be within 98-102%.

-

-

Precision: The precision of the method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day and under the same experimental conditions.

-

Intermediate Precision (Inter-day precision): Analyze six replicate samples of the same concentration on different days, by different analysts, or with different equipment.

-

The relative standard deviation (RSD) for the peak areas should be ≤ 2%.

-

-

Robustness: The robustness of the method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

-

Introduce small variations in the chromatographic conditions, such as:

-

Flow rate (± 0.1 mL/min)

-

Mobile phase composition (e.g., ± 2% organic phase)

-

pH of the mobile phase buffer (± 0.2 units)

-

-

Analyze the system suitability parameters (e.g., retention time, tailing factor, theoretical plates) after each change. The results should remain within acceptable limits.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

-

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

These can be determined based on the standard deviation of the response and the slope of the calibration curve.

-

Data Presentation

The quantitative results from the method development and validation studies should be summarized in clear and concise tables.

Chromatographic Parameters

| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates |

| This compound Furoate | e.g., 7.633[1][4] | e.g., < 1.5 | e.g., > 2000 |

| Degradation Product 1 | e.g., 2.45[6] | - | - |

| Degradation Product 2 | - | - | - |

Forced Degradation Results

| Stress Condition | Duration | Temperature | % Degradation of this compound Furoate | No. of Degradation Peaks |

| Acid Hydrolysis (1M HCl) | 3 hours | Room Temp. | Reported Value[6] | Reported Value |

| Alkaline Hydrolysis (0.1M NaOH) | 3 hours | Room Temp. | Reported Value[6] | Reported Value |

| Oxidative (30% H2O2) | 48 hours | Room Temp. | Reported Value[6] | Reported Value |

| Thermal | 8 hours | 80°C | Reported Value[3] | Reported Value |

| Photolytic | 12 hours | Sunlight | Reported Value[6] | Reported Value |

Method Validation Summary

| Validation Parameter | Result | Acceptance Criteria |

| Linearity Range (µg/mL) | e.g., 7.5 - 22.5[1][4] | - |

| Correlation Coefficient (r²) | e.g., > 0.999 | ≥ 0.999 |

| Accuracy (% Recovery) | e.g., 99.0 - 101.0% | 98.0 - 102.0% |

| Precision (RSD %) | ||

| - Repeatability | e.g., < 1.0% | ≤ 2.0% |

| - Intermediate Precision | e.g., < 1.5% | ≤ 2.0% |

| Robustness | Method is robust | System suitability parameters within limits |

| LOD (µg/mL) | Calculated Value | - |

| LOQ (µg/mL) | Calculated Value | - |

Conclusion

The developed and validated stability-indicating RP-HPLC method is specific, accurate, precise, and robust for the determination of this compound furoate in the presence of its degradation products. This method can be successfully employed for routine quality control analysis and stability studies of this compound furoate in bulk drug and pharmaceutical formulations. The forced degradation studies provide valuable insights into the degradation pathways of the drug molecule, which is essential for formulation development and establishing appropriate storage conditions.

References

- 1. saspublishers.com [saspublishers.com]

- 2. ijrpp.com [ijrpp.com]

- 3. ijcrt.org [ijcrt.org]

- 4. ICI Journals Master List [journals.indexcopernicus.com]

- 5. Stability indicating methods for the determination of this compound furoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

Application Note: Protocol for Assessing the Cytotoxicity of Diloxanide on Mammalian Cell Lines

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Diloxanide is an antiprotozoal agent effective against Entamoeba histolytica. While its mechanism of action in protozoa is thought to involve the inhibition of protein synthesis, its cytotoxic effects on mammalian cells are not well characterized.[1][2][3][4] This application note provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to assess the potential cytotoxicity of this compound on various mammalian cell lines. The described assays—MTT, Lactate Dehydrogenase (LDH), and Annexin V/Propidium Iodide (PI)—offer a multi-faceted approach to evaluating cell viability, membrane integrity, and apoptosis.

Core Assays for Cytotoxicity Assessment

A thorough evaluation of cytotoxicity involves multiple endpoints. This protocol outlines three key assays:

-

MTT Assay: A colorimetric assay to measure cell metabolic activity, which is an indicator of cell viability.[5][6]

-

Lactate Dehydrogenase (LDH) Assay: A colorimetric assay that quantifies the release of LDH from damaged cells, indicating a loss of plasma membrane integrity.[7][8][9]

-

Annexin V/PI Apoptosis Assay: A flow cytometry-based assay to differentiate between healthy, apoptotic, and necrotic cells.[10][11][12][13]

Experimental Workflow

The overall workflow for assessing the cytotoxicity of this compound involves cell culture, treatment with the compound, and subsequent analysis using the aforementioned assays.

Caption: General experimental workflow for assessing this compound cytotoxicity.

Detailed Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, providing an indication of cell viability.[5][6]

Materials:

-

Mammalian cell line of choice

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well flat-bottom plates

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include vehicle control (medium with the same solvent concentration used for this compound) and positive control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the amount of LDH released from the cytosol of damaged cells into the culture medium.[7][8]

Materials:

-

Mammalian cell line of choice

-

Complete cell culture medium

-

This compound

-

LDH cytotoxicity detection kit (commercially available)

-

96-well flat-bottom plates

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate as described for the MTT assay.

-

Treat cells with serial dilutions of this compound and controls as described above.

-

Set up controls as per the manufacturer's instructions, which typically include:

-

Background control (medium only)

-

Spontaneous LDH release (untreated cells)

-

Maximum LDH release (cells treated with a lysis solution provided in the kit)

-

-

Incubate the plate for the desired exposure time.

-

After incubation, centrifuge the plate at 250 x g for 10 minutes.

-

Transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH reaction mixture (from the kit) to each well.

-

Incubate at room temperature for up to 30 minutes, protected from light.

-

Add 50 µL of the stop solution (from the kit).

-

Measure the absorbance at 490 nm using a microplate reader.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine in early apoptotic cells and PI to identify late apoptotic and necrotic cells with compromised membranes.[10][11]

Materials:

-

Mammalian cell line of choice

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (commercially available)

-

6-well plates

-

Flow cytometer

Protocol:

-

Seed cells into a 6-well plate at an appropriate density to reach 70-80% confluency at the time of harvest.

-

Treat cells with the desired concentrations of this compound and controls for the chosen duration.

-

Harvest the cells, including both adherent and floating cells. For adherent cells, use trypsinization.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized for clear comparison.

Table 1: Cytotoxicity of this compound on a Mammalian Cell Line (Example Data)

| This compound Conc. (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) | % Apoptotic Cells (Annexin V/PI) |

| 0 (Vehicle) | 100 ± 5.2 | 5.1 ± 1.2 | 3.5 ± 0.8 |

| 10 | 92.3 ± 4.8 | 8.2 ± 1.5 | 6.1 ± 1.1 |

| 25 | 75.6 ± 6.1 | 22.4 ± 2.3 | 18.7 ± 2.5 |

| 50 | 51.2 ± 5.5 | 45.8 ± 3.1 | 42.3 ± 3.9 |

| 100 | 28.9 ± 3.9 | 68.9 ± 4.5 | 65.4 ± 4.2 |

| 200 | 10.4 ± 2.1 | 85.3 ± 5.0 | 82.1 ± 5.3 |

Data are presented as mean ± standard deviation from three independent experiments.

Potential Signaling Pathway Affected by this compound

While the precise mechanism in mammalian cells is unknown, a compound that inhibits protein synthesis could induce cellular stress, leading to the activation of apoptotic pathways. A plausible hypothetical pathway involves the unfolded protein response (UPR) and subsequent activation of caspase-mediated apoptosis.

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Conclusion

This application note provides a framework and detailed protocols for a systematic assessment of this compound's cytotoxicity in mammalian cell lines. By employing a combination of assays that measure different cellular parameters, researchers can obtain a comprehensive understanding of the potential cytotoxic effects of this compound. The provided protocols can be adapted to various cell lines and experimental conditions to suit specific research needs in drug development and toxicology.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound in amoebiasis management: Unravelling the mechanism of action and effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LDH cytotoxicity assay [protocols.io]

- 9. LDH Cytotoxicity Assay [bio-protocol.org]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. kumc.edu [kumc.edu]

- 13. ucl.ac.uk [ucl.ac.uk]

Application Note: Preparation of Diloxanide Furoate Stock Solutions for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction Diloxanide furoate is a luminal amebicide used in the treatment of asymptomatic intestinal amebiasis.[1][2] It acts as a prodrug, which is hydrolyzed in the gastrointestinal tract to its active form, this compound.[3] For in vitro studies, the accurate and consistent preparation of stock solutions is critical to ensure the reliability and reproducibility of experimental results. This application note provides a detailed protocol for preparing this compound furoate stock solutions, including data on its physicochemical properties, solubility, and stability.

Physicochemical Properties and Solubility

Proper solvent selection is the first step in preparing a stock solution. This compound furoate is sparingly soluble in water but shows good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol.

Table 1: Physicochemical Properties of this compound Furoate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₁Cl₂NO₄ | [4] |

| Molecular Weight | 328.15 g/mol | [4] |

| Melting Point | 111-114 °C | [4] |

| Appearance | Solid | |

Table 2: Solubility of this compound Furoate in Common Solvents

| Solvent | Solubility | Reference |

|---|---|---|

| DMSO | ≥ 50 mg/mL (152.37 mM) | [5] |

| Ethanol | 20 mg/mL (60.95 mM) (ultrasonic needed) | [5] |

| Methanol | 10 mg/mL (30.47 mM) (sonication recommended) | [6][7] |

| Chloroform | Slightly Soluble | [1][4] |

| Water | < 0.1 mg/mL (Insoluble) |[6] |

Recommended Storage and Stability

The stability of this compound furoate in both solid form and in solution is crucial for its effective use in assays.

Table 3: Recommended Storage Conditions

| Form | Storage Temperature | Duration | Recommendations | Reference |

|---|---|---|---|---|